13-羟基-6,9,11-十八碳三烯酸

描述

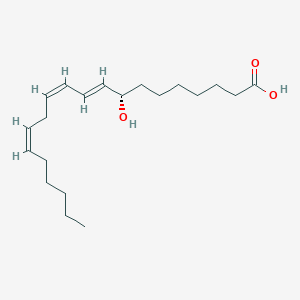

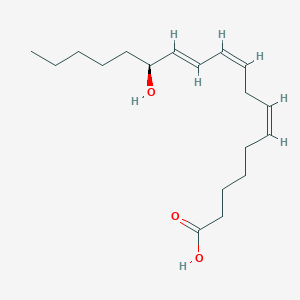

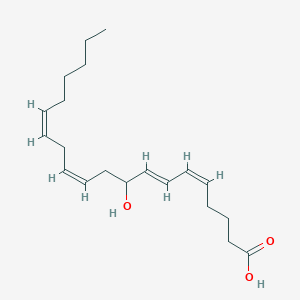

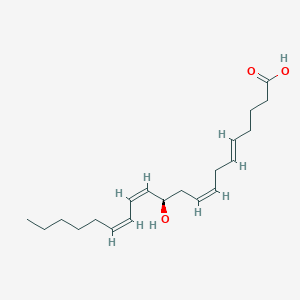

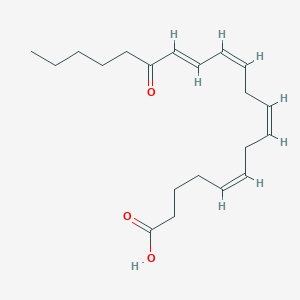

13-Hydroxy-6,9,11-octadecatrienoic acid, also known as 13S-HOTrE (gamma), is an octadecatrienoic acid . It has a molecular formula of C18H30O3 and a molecular weight of 294.4 g/mol . It is a hydroxyoctadecatrienoic acid that consists of 6Z,9Z,11E-octadecatrienoic acid having the hydroxy group located at position 13 .

Molecular Structure Analysis

The IUPAC name for 13-Hydroxy-6,9,11-octadecatrienoic acid is (6Z,9Z,11E,13S)-13-hydroxyoctadeca-6,9,11-trienoic acid . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis

The reaction of 13-Hydroxy-6,9,11-octadecatrienoic acid with the Fenton reagent (Fe(2+)/EDTA/H(2)O(2)) has been investigated . The reaction proceeded with >80% substrate consumption after 4 hours to give a defined pattern of products .Physical And Chemical Properties Analysis

The physical and chemical properties of 13-Hydroxy-6,9,11-octadecatrienoic acid include a molecular weight of 294.4 g/mol, XLogP3-AA of 4.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 13 .科学研究应用

Cancer Research

13S-HOTrE(gamma): has shown potential as a tumor growth suppressor. It’s particularly noted for its role in inducing apoptosis in colon cancer cells through the up-regulation of genes like GADD45 and p53, and the activation of PPARγ . This compound’s ability to induce apoptosis via lipid peroxidation makes it a significant subject of study in cancer pharmacology.

Cardiovascular Health

Studies have explored the association of 13S-HOTrE(gamma) with cardiovascular diseases (CVD). The compound is a metabolite of γ-linolenic acid, which has been investigated for its potential effects on tissue levels and its association with mortality and CVDs . The research in this area aims to understand the preventive and therapeutic roles of this compound in heart health.

Metabolic Pathways

In metabolic studies, 13S-HOTrE(gamma) is synthesized in human platelets, but its specific function within the body’s complex metabolic pathways is still being researched . Understanding its role could lead to breakthroughs in metabolic disorder treatments.

Nutritional Science

This fatty acid is a significant component of certain seed oils, accounting for a substantial percentage of the total fatty acid composition in oils like bitter gourd seed oil and tung oil . Its metabolic conversion and effects on human nutrition are areas of active research.

Enzyme Inhibition

13S-HOTrE(gamma): has been studied for its inhibitory effects on DNA polymerases and topoisomerases. With IC50s ranging from approximately 5-20 µM for different isoforms of these enzymes, it’s a compound of interest in the field of enzyme kinetics and drug design .

Anti-Inflammatory Properties

The compound’s role as an anti-inflammatory agent is being explored due to its presence in various plant leaves and its potential therapeutic applications. The anti-inflammatory properties could be harnessed for treating chronic inflammatory diseases .

属性

IUPAC Name |

(6Z,9Z,11E,13S)-13-hydroxyoctadeca-6,9,11-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h4,6-7,9,12,15,17,19H,2-3,5,8,10-11,13-14,16H2,1H3,(H,20,21)/b6-4-,9-7-,15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBLUNXZQNJFRB-KYLWABQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCC=CCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345712 | |

| Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Hydroxy-6,9,11-octadecatrienoic acid | |

CAS RN |

74784-20-6 | |

| Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074784206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)

![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)